Cas no 57707-64-9 (2-azidoacetonitrile)

2-Azidoacetonitrile is a versatile organic compound characterized by its azido (–N₃) and nitrile (–C≡N) functional groups. This reagent is particularly valuable in click chemistry applications, where it serves as a precursor for the synthesis of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its high reactivity and stability under standard conditions make it suitable for use in organic synthesis, polymer chemistry, and bioconjugation. The nitrile group further enhances its utility by enabling additional functionalization pathways. 2-Azidoacetonitrile is typically handled with care due to the potential explosivity of azido compounds, requiring appropriate safety measures during storage and use. Its compatibility with diverse reaction conditions underscores its importance in advanced chemical research.
2-azidoacetonitrile structure
2-azidoacetonitrile structure
Product name:2-azidoacetonitrile
CAS No:57707-64-9
MF:C2H2N4
MW:82.0640788078308
CID:384076
PubChem ID:3614086

2-azidoacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile, 2-azido-
    • 2-azidoacetonitrile
    • AC1MU7S8
    • Azidoacetonitril
    • Azido-acetonitril
    • azidoacetonitrile
    • azido-acetonitrile
    • CTK1H4543
    • Cyanomethylazid
    • NSC176004
    • NSC-176004
    • DTXSID30394262
    • AKOS010630460
    • 57707-64-9
    • EN300-122223
    • Inchi: InChI=1S/C2H2N4/c3-1-2-5-6-4/h2H2
    • InChI Key: SOUAUNWBTJIQRT-UHFFFAOYSA-N
    • SMILES: C(C#N)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 82.02806
  • Monoisotopic Mass: 82.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.2Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 72.55
  • LogP: 0.27304

2-azidoacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-122223-1.0g
2-azidoacetonitrile
57707-64-9 95%
1g
$656.0 2023-06-08
Enamine
EN300-122223-0.05g
2-azidoacetonitrile
57707-64-9 95%
0.05g
$153.0 2023-06-08
Enamine
EN300-122223-2.5g
2-azidoacetonitrile
57707-64-9 95%
2.5g
$1287.0 2023-06-08
Enamine
EN300-122223-10.0g
2-azidoacetonitrile
57707-64-9 95%
10g
$2823.0 2023-06-08
Enamine
EN300-122223-100mg
2-azidoacetonitrile
57707-64-9 95.0%
100mg
$151.0 2022-02-28
Enamine
EN300-122223-1000mg
2-azidoacetonitrile
57707-64-9 95.0%
1g
$528.0 2022-02-28
Enamine
EN300-122223-1000mg
2-azidoacetonitrile
57707-64-9 95.0%
1000mg
$656.0 2023-10-02
A2B Chem LLC
AV50521-10g
2-azidoacetonitrile
57707-64-9 95%
10g
$3522.00 2024-04-19
1PlusChem
1P01A3YX-100mg
2-azidoacetonitrile
57707-64-9 95%
100mg
$334.00 2023-12-16
Enamine
EN300-122223-50mg
2-azidoacetonitrile
57707-64-9 95.0%
50mg
$153.0 2023-10-02

Additional information on 2-azidoacetonitrile

2-Azidoacetonitrile (CAS No: 57707-64-9)

2-Azidoacetonitrile (CAS No: 57707-64-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also referred to as cyanoethyl azide, is a valuable building block due to its unique reactivity and functional group compatibility. Recent advancements in its application have further solidified its role in modern chemical research.

The molecular structure of 2-azidoacetonitrile consists of an azide group (-N3) attached to an ethyl chain, with a nitrile group (-CN) at the terminal position. This configuration allows for a wide range of chemical transformations, making it an indispensable reagent in click chemistry. The azide group is particularly reactive, enabling the formation of stable bonds under mild conditions. Recent studies have highlighted its utility in the synthesis of bioactive molecules, where precise control over regioselectivity and stereoselectivity is crucial.

One of the most notable applications of 2-azidoacetonitrile is in the development of novel drug delivery systems. Researchers have exploited its ability to undergo rapid cycloaddition reactions with alkyne-containing compounds, leading to the formation of triazole linkages. These linkages are not only highly stable but also biocompatible, making them ideal for use in pharmaceutical applications. For instance, recent work has demonstrated the successful incorporation of 2-azidoacetonitrile into polymer-based drug carriers, enhancing their targeting efficiency and reducing toxicity.

In addition to its role in medicinal chemistry, 2-azidoacetonitrile has found applications in materials science. Its ability to participate in click reactions has enabled the synthesis of advanced materials with tailored properties. For example, recent research has focused on using this compound to create stimuli-responsive polymers that can undergo structural changes in response to external stimuli such as temperature or pH. These materials hold promise for use in sensors, actuators, and adaptive coatings.

The synthesis of 2-azidoacetonitrile typically involves a multi-step process that begins with the preparation of an appropriate precursor. One common approach involves the reaction of an alkyne with sodium azide (NaN3) under catalytic conditions. The resulting intermediate is then subjected to further transformations to introduce the nitrile group. Recent optimizations have focused on improving the yield and purity of the final product while minimizing environmental impact.

Despite its numerous advantages, the handling and storage of 2-azidoacetonitrile require careful consideration due to its sensitivity to moisture and light. Proper precautions must be taken during synthesis and application to ensure safety and efficacy. Researchers are continuously exploring new methods to enhance its stability and broaden its applicability.

In conclusion, 2-Azidoacetonitrile (CAS No: 57707-64-9) stands as a testament to the ingenuity of modern chemical research. Its unique properties and wide-ranging applications make it an essential compound for advancing science and technology across multiple disciplines. As research continues to uncover new possibilities for this compound, its impact on various industries is expected to grow significantly.

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